molecular formula C12H10F3N7O B2389171 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2034337-84-1

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B2389171
CAS RN: 2034337-84-1
M. Wt: 325.255
InChI Key: LKPDAPHHQSPLJQ-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H10F3N7O and its molecular weight is 325.255. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine is a compound synthesized through various chemical reactions, often involving amines and other organic compounds. One study described the synthesis of related pyrazole derivatives, highlighting the significance of N–H of the amine group and its interaction with other atoms in the molecule, which is crucial for its biological activity (Titi et al., 2020). Another study employed microwave irradiation for synthesizing pyrimidine linked pyrazole heterocyclics, indicating a modern approach to synthesizing such compounds (Deohate & Palaspagar, 2020).

Biological and Pharmacological Activities

Research has shown that compounds with similar structures exhibit a range of biological activities. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors in histone lysine demethylase studies, indicating their potential use in epigenetic therapies (Bavetsias et al., 2016). Additionally, the antioxidant properties of related 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been documented, which could be valuable in combating oxidative stress-related diseases (Kotaiah et al., 2012).

Applications in Material Science

In addition to medical applications, compounds like this compound may also find utility in materials science. The solid-state structures and properties of related compounds have been explored, which can be crucial for developing new materials with specific desired properties (Riyadh, 2011).

Corrosion Inhibition

Another interesting application area is in corrosion inhibition. Heterocyclic derivatives related to pyrazolo[3,4-d]pyrimidines have shown effectiveness in inhibiting corrosion, which can be of significant importance in various industrial applications (Hameed et al., 2020).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N7O/c1-22-6-7(4-18-22)10-20-9(23-21-10)5-17-11-16-3-2-8(19-11)12(13,14)15/h2-4,6H,5H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPDAPHHQSPLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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